2-chloro-N,2-diphenylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-13(11-7-3-1-4-8-11)14(17)16-12-9-5-2-6-10-12/h1-10,13H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMADJSSGSBCKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393877 | |

| Record name | 2-chloro-N,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5110-77-0 | |

| Record name | 2-chloro-N,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N,2-diphenylacetamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

2-chloro-N,2-diphenylacetamide is a chloroacetamide derivative with the chemical formula C₁₄H₁₂ClNO.[1] Its chemical identity and key computed physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers [1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 5110-77-0 |

| Molecular Formula | C₁₄H₁₂ClNO |

| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)Cl |

| InChI Key | FMADJSSGSBCKGZ-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties [1]

| Property | Value |

| Molecular Weight | 245.71 g/mol |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Exact Mass | 245.060742 g/mol |

| Topological Polar Surface Area | 29.1 Ų |

| Heavy Atom Count | 17 |

| Complexity | 245 |

Chemical Structure

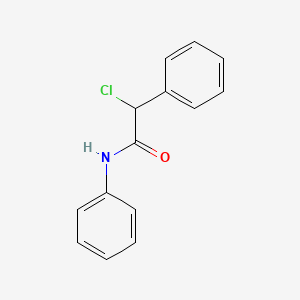

The molecular structure of this compound consists of a central acetamide core with a chlorine atom and a phenyl group attached to the alpha-carbon, and a phenyl group attached to the nitrogen atom.

Caption: 2D representation of this compound.

Crystal Structure

A detailed crystallographic study of this compound has been reported, providing precise data on its solid-state conformation.[2][3] The compound crystallizes in an orthorhombic system. The central acetamide plane forms dihedral angles of 76.0 (2)° and 64.0 (2)° with the two phenyl rings, and the phenyl rings themselves are oriented at a dihedral angle of 71.8 (2)°.[2][3]

Table 3: Crystal Data and Structure Refinement [2][3]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.4350 (13) |

| b (Å) | 12.799 (3) |

| c (Å) | 14.944 (3) |

| V (ų) | 1230.8 (5) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.326 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

Synthesis

This compound can be synthesized via the chloroacetylation of diphenylamine.

Experimental Protocol: Synthesis of this compound[3]

This protocol is adapted from the work of Shao and Sun (2009).

Materials:

-

Diphenylamine (0.01 mol, 1.69 g)

-

Chloroacetyl chloride (0.01 mol, 1.13 g)

-

Toluene (50 mL)

-

Water (150 mL)

-

Ethanol for recrystallization

-

Chloroform for crystal growth (optional)

Procedure:

-

A mixture of diphenylamine and chloroacetyl chloride in toluene is refluxed for 2 hours.

-

After cooling, water is added to the reaction mixture to precipitate the product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from ethanol. The reported yield is 97%.

-

For X-ray quality crystals, slow evaporation from a chloroform solution can be performed.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Biological Activity and Potential Applications

There is currently no direct experimental evidence for the biological activity of this compound. However, its structural motifs suggest potential areas for investigation.

Intermediate for GABAergic Agents

The primary reported utility of this compound is as an intermediate in the synthesis of N-phenyl-indolin-2-one, which can be further converted to l-aryl-3-(aminoalkylidene)oxindoles, a class of compounds investigated as "GABAergic" agents.[3]

Analgesic Potential of Related Compounds

Derivatives of the constitutional isomer, 2-chloro-N,N-diphenylacetamide, have been synthesized and evaluated for their analgesic properties.[4][5] These studies suggest a mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation pathways.[4][5] Molecular docking studies on these derivatives have shown good binding affinity for both COX-1 and COX-2 enzymes.[5]

Caption: Proposed mechanism of action for related analgesic compounds.

Conclusion

This compound is a well-characterized compound in terms of its synthesis and solid-state structure. However, a significant gap exists in the publicly available experimental spectroscopic data. While the biological activity of this specific molecule has not been directly assessed, its role as a synthetic intermediate for GABAergic agents and the analgesic properties of its constitutional isomers suggest that it may be a valuable scaffold for further investigation in drug discovery. This technical guide provides a solid foundation for researchers interested in exploring the potential of this compound.

References

- 1. 2-chloro-N,N-diphenyl-Acetamide | C14H12ClNO | CID 224481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-chloro-N,2-diphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N,2-diphenylacetamide, including its chemical identity and computed physicochemical properties. A critical review of the available scientific literature reveals a significant lack of experimental data for this specific molecule. In contrast, its structural isomer, 2-chloro-N,N-diphenylacetamide, has been the subject of more extensive research. This guide presents a detailed analysis of the available data for this compound and, for comparative purposes, includes experimental data for 2-chloro-N,N-diphenylacetamide, with a clear distinction between the two isomers. The guide details the synthesis, crystal structure, and biological activities of 2-chloro-N,N-diphenylacetamide and its derivatives, providing valuable context for researchers interested in this class of compounds.

Chemical Identity and Properties of this compound

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1]

Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases. These include:

-

2-chloro-N,2-diphenyl-acetamide

-

benzeneacetamide, alpha-chloro-N-phenyl-

-

2-chloro-2-phenyl-N-phenylacetamide

-

alpha-chloro-N-phenyl-benzeneacetamide

-

CAS RN: 5110-77-0[1]

Structural Information:

It is crucial to distinguish this compound from its isomer, 2-chloro-N,N-diphenylacetamide. In the target molecule, one phenyl group and the chloro group are attached to the alpha-carbon of the acetamide, while the second phenyl group is bonded to the nitrogen atom. In the N,N-isomer, both phenyl groups are attached to the nitrogen atom.

Physicochemical Properties (Computed):

Due to a lack of experimental data, the following physicochemical properties for this compound have been computationally predicted.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂ClNO | PubChem[1] |

| Molecular Weight | 245.71 g/mol | PubChem[1] |

| XLogP3 | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 245.060742 g/mol | PubChem[1] |

| Monoisotopic Mass | 245.060742 g/mol | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

| Heavy Atom Count | 17 | PubChem[1] |

Data on the Structural Isomer: 2-chloro-N,N-diphenylacetamide

While experimental data for this compound is scarce, its isomer, 2-chloro-N,N-diphenylacetamide (CAS RN: 5428-43-3), has been synthesized and characterized. The following sections provide a detailed overview of the experimental data available for this related compound.

Synthesis of 2-chloro-N,N-diphenylacetamide

A general method for the synthesis of 2-chloro-N,N-diphenylacetamide involves the chloroacetylation of diphenylamine.[2][3]

Experimental Protocol:

-

Procedure: Diphenylamine (0.04 M) is dissolved in toluene (200 ml). Chloroacetyl chloride (0.04 M) is then added to the solution. The reaction mixture is refluxed for 4 hours. After reflux, the mixture is poured into crushed ice. The resulting precipitate is collected by filtration, washed with cold water, dried, and recrystallized from ethanol.[3]

Crystal Structure of 2-chloro-N,N-diphenylacetamide

The crystal structure of 2-chloro-N,N-diphenylacetamide has been determined by X-ray diffraction.

| Crystal Data Parameter | Value |

| Molecular Formula | C₁₄H₁₂ClNO |

| Molecular Weight | 245.70 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 6.4350(13) Å |

| b | 12.799(3) Å |

| c | 14.944(3) Å |

| Volume | 1230.8(5) ų |

| Z | 4 |

This data is for 2-chloro-N,N-diphenylacetamide.

Biological Activity of 2-chloro-N,N-diphenylacetamide Derivatives

Derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and evaluated for their biological activities, including analgesic and antimicrobial properties.[3][4]

Analgesic Activity:

Several novel derivatives of 2-chloro-N,N-diphenylacetamide have shown significant analgesic effects in in-vivo studies.[4] The proposed mechanism of action for this analgesic activity is the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory and pain pathways.[4][5]

Antimicrobial Activity:

Diphenylamine derivatives, including those synthesized from 2-chloro-N,N-diphenylacetamide, have been investigated for their antimicrobial and antifungal properties.[3]

Potential Signaling Pathways and Experimental Workflows

While no signaling pathways have been elucidated for this compound, a hypothetical pathway for the analgesic action of 2-chloro-N,N-diphenylacetamide derivatives has been proposed based on their interaction with COX enzymes.

Experimental Workflow for Synthesis of Derivatives:

The synthesis of bioactive derivatives from 2-chloro-N,N-diphenylacetamide often follows a multi-step process. A general workflow is outlined below.

Conclusion

This compound is a defined chemical entity with computed physicochemical properties available. However, there is a notable absence of published experimental research on its synthesis, characterization, and biological activity. In contrast, its structural isomer, 2-chloro-N,N-diphenylacetamide, has been synthesized, and its derivatives have shown promise as analgesic and antimicrobial agents. The information provided on this isomer serves as a valuable reference for researchers, highlighting a potential area for future investigation into the properties and applications of this compound. Further experimental studies are required to elucidate the chemical and biological profile of this specific compound.

References

- 1. This compound | C14H12ClNO | CID 3582841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 5. benchchem.com [benchchem.com]

Spectroscopic Data of 2-chloro-N,2-diphenylacetamide: A Case of Elusive Data

An extensive search for experimental spectroscopic data (NMR, IR, MS) for 2-chloro-N,2-diphenylacetamide has revealed a significant lack of publicly available information. While the compound is listed in chemical databases such as PubChem (CID 3582841)[1], no associated experimental spectra are provided. This guide addresses the absence of data for the target molecule and instead provides a detailed analysis of its structural isomer, 2-chloro-N,N-diphenylacetamide, for which spectroscopic information is accessible. This is done to highlight the distinction between the two isomers and to provide a framework for the type of data that would be expected for the target compound.

The Challenge of Data Availability for this compound

Despite a thorough literature and database search, no peer-reviewed experimental ¹H NMR, ¹³C NMR, IR, or mass spectrometry data for this compound could be located. Chemical suppliers list the compound, suggesting its synthesis and characterization have likely been performed, but the spectral data is not publicly disseminated. Researchers interested in this specific molecule may need to synthesize it and perform their own characterization.

Spectroscopic Data of the Isomer: 2-chloro-N,N-diphenylacetamide

In contrast to the target molecule, spectroscopic data for the isomer 2-chloro-N,N-diphenylacetamide (PubChem CID 224481) is available.[2] The following sections present this data to serve as a comparative reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The characteristic absorption bands in the IR spectrum of an acetamide derivative would include C=O (carbonyl) stretching, N-H stretching (for secondary amides), C-N stretching, and C-H stretching from the aromatic rings. For a derivative, 2-hydrazino-N,N-diphenylacetamide, the following IR data is available (KBr, cm⁻¹): 3242 (NH Str.); 3139 (NH₂); 3031 (CH Str. Aro.); 2978 (CH Str. Alip.); 1630 (C=O Str.); 1411 (C-H Bend).[3]

Mass Spectrometry (MS)

Mass spectrometry data for 2-chloro-N,N-diphenylacetamide is available through its PubChem entry, which references the NIST Mass Spectrometry Data Center.[2]

Table 1: Prominent Peaks in the Mass Spectrum of 2-chloro-N,N-diphenylacetamide [2]

| m/z | Interpretation |

| 169 | [M - COCH₂Cl]⁺ or [Ph₂N]⁺ |

| 167 | Fragment |

| 168 | Fragment |

Experimental Protocols

Synthesis of 2-chloro-N,N-diphenylacetamide

A common method for the synthesis of 2-chloro-N,N-diphenylacetamide involves the reaction of diphenylamine with chloroacetyl chloride.[3][4][5]

Procedure: Diphenylamine (0.04 M) is dissolved in toluene (200 ml). To this solution, chloroacetyl chloride (0.04 M) is added. The reaction mixture is then refluxed for 4 hours. After reflux, the mixture is poured into crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from ethanol.[3]

General Protocol for Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as potassium bromide (KBr) pellets. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra can be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions.

Workflow for Spectroscopic Analysis

The logical flow of synthesizing and characterizing a chemical compound like this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- 1. This compound | C14H12ClNO | CID 3582841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-chloro-N,N-diphenyl-Acetamide | C14H12ClNO | CID 224481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 2-chloro-N,N-diphenylacetamide

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 2-chloro-N,N-diphenylacetamide, a compound of interest for researchers, scientists, and professionals in drug development. The information presented is based on single-crystal X-ray diffraction studies, offering detailed insights into the molecule's three-dimensional arrangement and bonding characteristics.

Introduction

2-chloro-N,N-diphenylacetamide (C₁₄H₁₂ClNO) is a significant intermediate in the synthesis of various biologically active compounds.[1][2] Its structural framework is a key determinant of its reactivity and suitability as a precursor in complex organic syntheses. This document outlines the crystallographic data, molecular geometry, and the experimental protocols used for its characterization.

Crystal Structure and Crystallographic Data

The crystal structure of 2-chloro-N,N-diphenylacetamide has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell.[2] A summary of the key crystallographic data is presented in Table 1.

| Table 1: Crystal Data and Structure Refinement for 2-chloro-N,N-diphenylacetamide | |

| Empirical Formula | C₁₄H₁₂ClNO |

| Formula Weight | 245.70 g/mol [1][3] |

| Crystal System | Orthorhombic[1][2] |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.4350 (13) Åb = 12.799 (3) Åc = 14.944 (3) Å[1][2] |

| Volume | 1230.8 (5) ų[1][2] |

| Z | 4[1][2] |

| Density (calculated) | 1.326 Mg/m³[1][2] |

| Radiation | Mo Kα (λ = 0.71073 Å)[2] |

| Temperature | 293 K[1][2] |

| R-factor | 0.045[1][2] |

| wR-factor | 0.112[1][2] |

Molecular Geometry

The molecular structure of 2-chloro-N,N-diphenylacetamide is characterized by a central acetamide group to which two phenyl rings and a chloromethyl group are attached. The acetamide plane forms significant dihedral angles with the two phenyl rings, measured at 76.0 (2)° and 64.0 (2)°.[1][2] The two phenyl rings themselves are twisted with respect to each other, with a dihedral angle of 71.8 (2)°.[1][2] Selected bond lengths and angles are summarized in Table 2.

| Table 2: Selected Bond Lengths and Angles | |

| Bond Lengths (Å) | |

| Cl—C14 | 1.771 (3) |

| O—C13 | 1.223 (3) |

| N—C13 | 1.357 (3) |

| N—C1 | 1.454 (3) |

| N—C7 | 1.449 (3) |

| Bond Angles (°) | |

| C13—N—C1 | 118.0 (2) |

| C13—N—C7 | 119.9 (2) |

| C1—N—C7 | 122.1 (2) |

| O—C13—N | 121.7 (3) |

| O—C13—C14 | 120.4 (3) |

| N—C13—C14 | 117.9 (2) |

| Cl—C14—C13 | 112.4 (2) |

Experimental Protocols

Synthesis of 2-chloro-N,N-diphenylacetamide

The synthesis of the title compound is achieved through the chloroacetylation of diphenylamine.[1]

Caption: Synthetic workflow for 2-chloro-N,N-diphenylacetamide.

A mixture of diphenylamine (0.01 mol) and chloroacetyl chloride (0.01 mol) is refluxed in 50 ml of toluene for 2 hours. Following the reflux, 150 ml of water is added to the reaction mixture, leading to the precipitation of the product. The precipitate is then filtered, washed with water, and dried. The crude product is further purified by recrystallization from ethanol to yield the final crystalline compound.[1]

Crystal Structure Determination

The determination of the crystal structure involves the following key steps:

Caption: Workflow for crystal structure determination.

Crystals suitable for X-ray analysis are obtained by the slow evaporation of a chloroform solution of the purified compound.[1] Data collection is performed on an Enraf–Nonius CAD-4 diffractometer using Mo Kα radiation.[1] The crystal structure is solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.[1]

Significance in Drug Development

2-chloro-N,N-diphenylacetamide serves as a crucial precursor for the synthesis of N-phenyl-indolin-2-one. This intermediate can be further transformed into l-aryl-3-(aminoalkylidene)oxindoles, which represent a class of "GABAergic" agents.[1][2] The structural insights gained from the crystallographic analysis of 2-chloro-N,N-diphenylacetamide are vital for understanding the stereochemical outcomes of subsequent reactions and for the rational design of new therapeutic agents.

Caption: Synthetic pathway to GABAergic agents.

Conclusion

This technical guide has provided a detailed summary of the crystal structure and molecular geometry of 2-chloro-N,N-diphenylacetamide. The presented data, including crystallographic parameters, molecular dimensions, and experimental protocols, offer a valuable resource for researchers in the fields of medicinal chemistry, crystallography, and drug development. The structural elucidation of this key intermediate is fundamental for the advancement of synthetic methodologies and the design of novel bioactive molecules.

References

The Pharmacological Landscape of Diphenylacetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diphenylacetamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of biologically active compounds. Its unique three-dimensional conformation and the ability to readily undergo chemical modifications have made it a focal point for drug discovery efforts targeting a wide range of therapeutic areas. This technical guide provides an in-depth overview of the known biological activities of diphenylacetamide derivatives, with a focus on their anticonvulsant, anticancer, antimicrobial, and analgesic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes underlying mechanisms and workflows to support ongoing research and development in this promising field.

Anticonvulsant Activity

Diphenylacetamide derivatives have been extensively investigated for their potential as antiepileptic drugs (AEDs). A significant number of these compounds have demonstrated potent activity in preclinical models of epilepsy, primarily through the modulation of voltage-gated sodium channels.

Quantitative Anticonvulsant Data

The anticonvulsant efficacy of various diphenylacetamide derivatives has been quantified using standard animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The 50% effective dose (ED50) is a common metric used to express the potency of these compounds.

| Compound Class/Derivative | Animal Model | Test | ED50 (mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (PI = TD50/ED50) | Reference |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Mice | MES | 52.30 | >500 | >9.56 | [1] |

| 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones | Rats | MES | 69.89 | 500 | 7.15 | [2] |

| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | Mice | MES | 23.7 | 284.0 | 12.0 | [3] |

| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | Mice | scPTZ | 18.9 | 284.0 | 15.0 | [3] |

Experimental Protocols: Anticonvulsant Screening

Maximal Electroshock (MES) Test [1][4]

-

Principle: This test identifies compounds that prevent the spread of seizures.

-

Apparatus: A convulsiometer with corneal electrodes.

-

Procedure:

-

Animals (typically mice or rats) are administered the test compound, vehicle control, or a standard AED.

-

At a predetermined time, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test [1]

-

Principle: This test identifies compounds that can raise the seizure threshold.

-

Procedure:

-

Animals are pre-treated with the test compound, vehicle, or a standard AED.

-

A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.

-

Animals are observed for the onset of clonic seizures (lasting for at least 5 seconds).

-

Protection is defined as the absence of clonic seizures within a specified observation period (e.g., 30 minutes).

-

Mechanism of Action: Sodium Channel Blockade

A primary mechanism by which many diphenylacetamide derivatives exert their anticonvulsant effects is through the blockade of voltage-gated sodium channels in neurons.[5] This action is use-dependent, meaning the block is more pronounced in neurons that are firing repetitively at high frequencies, a characteristic of epileptic seizures.[6] By binding to the inactivated state of the sodium channel, these compounds prolong the refractory period, thereby reducing the ability of neurons to sustain rapid firing and preventing seizure propagation.[5][6]

Anticancer Activity

Several diphenylacetamide derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[7][8] Their mechanism of action often involves the induction of apoptosis, or programmed cell death, making them promising candidates for the development of novel chemotherapeutic agents.

Quantitative Anticancer Data

The in vitro anticancer activity of diphenylacetamide derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 | Prostate Carcinoma | 52 | [8][9] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 | Prostate Carcinoma | 80 | [8][9] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | HL-60 | Promyelocytic Leukemia | 100 | [8] |

| Phenylacetamide derivative 3d | MDA-MB-468 | Breast Cancer | 0.6 ± 0.08 | [10][11] |

| Phenylacetamide derivative 3d | PC-12 | Pheochromocytoma | 0.6 ± 0.08 | [10][11] |

| Phenylacetamide derivative 3c | MCF-7 | Breast Cancer | 0.7 ± 0.08 | [10][11] |

| Phenylacetamide derivative 3d | MCF-7 | Breast Cancer | 0.7 ± 0.4 | [10][11] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)[8][12]

-

Principle: The MTS assay is a colorimetric method used to assess cell viability. Mitochondrial dehydrogenases in metabolically active cells reduce the MTS tetrazolium compound to a soluble formazan product, and the amount of formazan is directly proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Cancer cells (e.g., PC3, MCF-7, HL-60) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the diphenylacetamide derivative and incubated for a specified period (e.g., 48 or 72 hours).

-

MTS Reagent Addition: The MTS reagent is added to each well and the plate is incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

Mechanism of Action: Induction of Apoptosis

Diphenylacetamide derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11] This involves the modulation of key apoptotic regulatory proteins, such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[11][12] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[7] Some derivatives also upregulate the expression of Fas Ligand (FasL), which can trigger the extrinsic apoptotic pathway.[10][11]

Antimicrobial Activity

Certain diphenylacetamide derivatives, particularly those incorporating a hydrazinyl moiety, have exhibited promising antibacterial and antifungal activities.[13][14]

Quantitative Antimicrobial Data

The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Derivative | Microorganism | Activity | Zone of Inhibition (mm) | Reference |

| 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide (A1) | Rhizopus oryzae | Antifungal | Significant | [13] |

| 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide (A1) | Aspergillus niger | Antifungal | Significant | [13] |

| 2-(2-(3-methylbenzylidene)hydrazinyl)-N,N-diphenyl-acetamide (A5) | Various Bacteria & Fungi | Antimicrobial | Significant | [13] |

| 2-(2-(2-nitrobenzylidine)hydrazinyl)-N,N-diphenyl-acetamide (A7) | Various Bacteria & Fungi | Antimicrobial | Significant | [13] |

Experimental Protocol: Cup Plate Method for Antimicrobial Screening[14]

-

Principle: This agar diffusion method is used to assess the antimicrobial activity of a compound. The size of the zone of inhibition around a reservoir containing the test compound is indicative of its antimicrobial potency.

-

Procedure:

-

Media Preparation: A suitable sterile nutrient agar medium is poured into petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Cup/Well Creation: A sterile borer is used to create uniform cups or wells in the agar.

-

Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to the wells. A solvent control and a standard antibiotic/antifungal agent are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Observation: The diameter of the zone of inhibition around each well is measured in millimeters.

-

Analgesic and Anti-inflammatory Activity

Derivatives of diphenylacetamide have also been explored for their potential as analgesic and anti-inflammatory agents.[15]

Quantitative Analgesic Data

The hot plate test is a common in vivo model to evaluate central analgesic activity, where an increase in the latency of the animal's response to a thermal stimulus indicates an analgesic effect.

| Compound Derivative | Dose (mg/kg) | Mean Reaction Time (seconds) at 60 min | Reference |

| AKM-1 | 200 | Not specified as significantly different from control | [16] |

| AKM-2 | 200 | Significantly increased vs. control | [16] |

| AKM-3 | 200 | Not specified as significantly different from control | [16] |

| Diclofenac Sodium (Standard) | 50 | Significantly increased vs. control | [16] |

Experimental Protocol: Hot Plate Test[4][16][17]

-

Principle: This method assesses the central analgesic activity by measuring the reaction time of an animal to a thermal stimulus.

-

Apparatus: A hot plate apparatus with a temperature-controlled surface.

-

Procedure:

-

Baseline Measurement: The baseline reaction time of each animal (e.g., mouse or rat) is determined by placing it on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and recording the time until a nociceptive response (e.g., paw licking or jumping) is observed. A cut-off time is set to prevent tissue damage.

-

Compound Administration: The test compound, vehicle control, and a standard analgesic (e.g., morphine or diclofenac) are administered to different groups of animals.

-

Post-Treatment Measurement: The reaction time is measured again at predetermined intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: The percentage increase in reaction latency is calculated and compared between the treated and control groups.

-

General Workflow for In Vivo Screening

The general workflow for screening diphenylacetamide derivatives for in vivo biological activities such as anticonvulsant or analgesic effects follows a standardized process.

Conclusion

The diphenylacetamide scaffold continues to be a rich source of novel therapeutic agents with a wide spectrum of biological activities. The derivatives discussed in this guide demonstrate significant potential as anticonvulsants, anticancer agents, antimicrobials, and analgesics. The provided quantitative data, detailed experimental protocols, and mechanistic diagrams offer a valuable resource for researchers in the field of drug discovery and development. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic and pharmacodynamic properties of diphenylacetamide derivatives are warranted to translate these promising preclinical findings into clinically effective therapies.

References

- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 6. Altered Sodium Channels Underlie Anticonvulsant Drug Insensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthetic Routes for N-Substituted Acetamides

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The N-substituted acetamide moiety is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and polymers.[1][2][3] The efficient and selective formation of this amide bond is, therefore, a critical task in organic synthesis.[2][4] This guide provides an in-depth review of prevalent and emerging synthetic routes for N-substituted acetamides. It covers classical and modern methodologies, including direct amidation, catalytic approaches, and green chemistry protocols. Detailed experimental procedures, comparative quantitative data, and workflow visualizations are provided to assist researchers in selecting and implementing the optimal synthetic strategy for their specific needs.

Introduction: The Ubiquitous Amide Bond

The amide bond is one of the most fundamental linkages in chemistry and biology.[4] Its formation is among the most frequently conducted reactions in the synthesis of new pharmaceutical agents.[3] N-substituted acetamides, a specific class of amides, are of particular interest due to their presence in numerous active pharmaceutical ingredients (APIs). Traditional methods for their synthesis often involve harsh reagents and generate significant waste, prompting the development of more efficient, sustainable, and versatile catalytic strategies.[2][5] This document explores several key methodologies, providing the necessary data and protocols for practical application.

Classical Synthesis via Acyl Halides and Anhydrides

The reaction of a primary or secondary amine with an acyl halide (e.g., acetyl chloride) or acetic anhydride is a foundational and widely used method for preparing N-substituted acetamides.[3][] This approach is typically fast and high-yielding due to the high reactivity of the acylating agents.

Logical Overview of Classical Acylation

Caption: Logical flow of classical N-acetylation using reactive acylating agents.

General Experimental Protocol: Acylation with Acetyl Chloride

-

Setup: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂). Cool the mixture to 0 °C in an ice bath.

-

Addition: Add acetyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.[]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N-substituted acetamide.

Direct Amidation of Carboxylic Acids

Directly forming an amide bond from a carboxylic acid and an amine is an atom-economical but challenging reaction, as the acidic carboxylic acid and basic amine readily form a non-reactive ammonium salt.[7] Overcoming this requires either high temperatures to dehydrate the salt or, more commonly, the use of catalysts.[7]

Boron-Mediated Amidation

Boron-based reagents, such as boric acid or B(OCH₂CF₃)₃, can effectively catalyze the direct amidation of carboxylic acids.[8] These methods often require the removal of water, typically via azeotropic reflux or the use of molecular sieves.[8]

Titanium-Catalyzed Amidation

Titanium(IV) tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids.[7] The protocol is efficient for a variety of alkyl and aryl amines.

Quantitative Data for TiF₄-Catalyzed Direct Amidation

| Carboxylic Acid | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |

| Benzoic Acid | Benzylamine | 10 | 24 | 99 | [7] |

| 4-Nitrobenzoic Acid | Benzylamine | 10 | 24 | 95 | [7] |

| Phenylacetic Acid | Benzylamine | 5 | 12 | 99 | [7] |

| Acetic Acid | Benzylamine | 5 | 12 | 90 | [7] |

| Phenylacetic Acid | Cyclohexylamine | 5 | 12 | 92 | [7] |

General Experimental Protocol: TiF₄-Catalyzed Amidation

-

Setup: To a round-bottom flask equipped with a reflux condenser, add the carboxylic acid (1.1 equivalents), the amine (1.0 equivalent), TiF₄ catalyst (5-10 mol%), and toluene as the solvent.[7]

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours, with progress monitored by TLC.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by column chromatography.[7]

Modern and Green Synthetic Approaches

In line with the principles of green chemistry, several modern methods have been developed to minimize waste, avoid hazardous reagents, and reduce energy consumption.[3][9]

Iodine-Promoted N-Acetylation

This method offers a mild, rapid, and solvent-free approach for the N-acetylation of primary and secondary amines using acetyl chloride, with elemental iodine acting as a mild Lewis acid catalyst.[1] This technique is notable for its high yields and simple work-up procedure.[1]

Experimental Workflow for Iodine-Promoted N-Acetylation

Caption: Step-by-step workflow for iodine-promoted solvent-free N-acetylation.[1]

Quantitative Data for Iodine-Promoted N-Acetylation

| Substrate (Amine) | Time (min) | Yield (%) | Reference |

| Aniline | 5 | 98 | [1] |

| 4-Chloroaniline | 5 | 96 | [1] |

| 4-Nitroaniline | 10 | 95 | [1] |

| Benzylamine | 5 | 98 | [1] |

| Dibenzylamine | 15 | 95 | [1] |

| Pyrrolidine | 10 | 90 | [1] |

Experimental Protocol: Iodine-Promoted N-Acetylation

-

Reaction Setup: In a flask, mix the amine (1.0 mmol) and iodine (1.0 mmol).[1]

-

Reagent Addition: Add acetyl chloride (1.05 mmol) dropwise to the mixture while stirring at room temperature. The reaction is performed under solvent-free conditions.[1]

-

Monitoring: Stir the mixture and monitor the reaction's progress using TLC.

-

Work-up: Once the reaction is complete, add diethyl ether (10 mL). Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine, followed by a brine wash.[1]

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the N-substituted acetamide. Further purification can be done by column chromatography if needed.[1]

Microwave-Assisted N-Acetylation

Microwave irradiation provides rapid and efficient heating, significantly accelerating reaction times. A green protocol for the chemoselective N-acetylation of amines uses a catalytic amount of zinc acetate in acetic acid, which serves as both a reactant and solvent.[1] This method shows excellent selectivity for amino groups in the presence of other sensitive functionalities like hydroxyls and thiols.[1]

Experimental Protocol: Microwave-Assisted N-Acetylation

-

Setup: In a microwave process vial, combine the amine (1.0 mmol), zinc acetate (0.1 mmol), and glacial acetic acid (3-5 mL).[1]

-

Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for 2-10 minutes.

-

Work-up: After cooling, pour the reaction mixture into ice-cold water (20 mL). If a precipitate forms, collect the solid by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).[1]

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product. Purify by column chromatography if necessary.[1]

Continuous-Flow N-Acetylation

Continuous-flow chemistry offers advantages in safety, scalability, and process control.[9] A sustainable process for N-acetylation uses acetonitrile as both the acetylating agent and solvent, with alumina serving as a low-cost, reusable Lewis acid catalyst.[1][9]

Comparison of Synthetic Strategies

Caption: Comparative overview of major synthetic strategies for N-substituted acetamides.

Experimental Protocol: Continuous-Flow N-Acetylation

-

System Setup: Pack a stainless-steel column with a catalyst (e.g., alumina). Install the column into a flow reactor system equipped with an HPLC pump, an oven, and a back-pressure regulator.[1]

-

Reaction: Prepare a solution of the amine in acetonitrile. Pump this solution through the heated packed-bed reactor at a defined flow rate (e.g., 0.1 mL/min) and temperature.[1]

-

Collection: Collect the effluent from the reactor outlet after the system has reached a steady state.

-

Work-up and Purification: Evaporate the solvent (acetonitrile) from the collected fractions under reduced pressure to obtain the crude product. Purify as needed.[1]

Conclusion

The synthesis of N-substituted acetamides can be achieved through a variety of effective methods. The choice of synthetic route depends on factors such as substrate scope, desired scale, availability of reagents, and commitment to green chemistry principles. Classical acylation with acetyl chloride remains a robust method for small-scale synthesis. For larger-scale and more sustainable processes, direct catalytic amidation and modern techniques like continuous-flow synthesis offer significant advantages in terms of safety, efficiency, and environmental impact. The protocols and data summarized herein provide a valuable resource for chemists to navigate these options and successfully synthesize target acetamides for research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions - UCL Discovery [discovery.ucl.ac.uk]

- 3. archivepp.com [archivepp.com]

- 4. researchgate.net [researchgate.net]

- 5. air.unimi.it [air.unimi.it]

- 7. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Navigating the Safety Profile of 2-chloro-N,2-diphenylacetamide: A Technical Guide

GHS Hazard Information for 2-chloro-N,N-diphenylacetamide

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For 2-chloro-N,N-diphenylacetamide, the available data indicates the following classifications.[1][2]

GHS Pictograms:

Hazard Statements:

| Code | Statement | Source |

| H315 | Causes skin irritation | [1][2] |

| H317 | May cause an allergic skin reaction | [1] |

| H319 | Causes serious eye irritation | [1][2] |

| H335 | May cause respiratory irritation | [2] |

| H400 | Very toxic to aquatic life | [1] |

| H410 | Very toxic to aquatic life with long lasting effects | [1] |

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets for 2-chloro-N,N-diphenylacetamide.[1][2] Key precautionary measures include:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P273 | Avoid release to the environment.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P391 | Collect spillage.[1] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of 2-chloro-N,N-diphenylacetamide are limited. The following table summarizes available information.

| Property | Value |

| Molecular Formula | C₁₄H₁₂ClNO |

| Molecular Weight | 245.70 g/mol |

| CAS Number | 5428-43-3 |

Experimental Protocols for Safe Handling and Storage

Adherence to strict safety protocols is crucial when handling 2-chloro-N,N-diphenylacetamide or its related compounds. The following procedures are based on best practices for handling hazardous chemicals in a laboratory setting.

Personal Protective Equipment (PPE)

A cautious approach with appropriate PPE is mandatory.

| PPE Category | Specification |

| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. When there is a potential for splashing, chemical splash goggles and a face shield should be worn.[3] |

| Skin Protection | Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for signs of degradation and replace them frequently.[3] Lab Coat/Clothing: A flame-resistant lab coat worn over long pants and closed-toe shoes is mandatory.[3] |

| Respiratory Protection | All handling of solid material that may generate dust, or any handling of its solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] |

Handling Procedures

-

Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.[3]

-

Weighing: If weighing the solid, do so within the fume hood. Use anti-static equipment if necessary to prevent the dispersal of fine powders.[3]

-

Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard information.[3]

-

General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

Storage

-

Store in a tightly-closed container when not in use.[2]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[2]

-

Keep away from sources of ignition.[2]

Emergency Procedures

Spills

-

Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully sweep or scoop up the absorbed material and place it in a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then soap and water.[3]

-

Large Spills: Evacuate the immediate area and alert your supervisor and institutional Environmental Health and Safety (EHS) department.[3]

Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][3]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2][3]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]

Waste Disposal

Proper disposal of waste containing 2-chloro-N,N-diphenylacetamide is critical to prevent environmental contamination.

-

Waste Segregation:

-

Solid Waste: Collect unused or contaminated solid material in a clearly labeled, sealed container for hazardous chemical waste.[3]

-

Liquid Waste: Collect solutions in a designated, leak-proof, and clearly labeled hazardous waste container.[3]

-

Contaminated Materials: Dispose of all disposable items that have come into contact with the compound as hazardous solid waste.[3]

-

-

Disposal Procedure:

-

Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name, and any known hazards.[3]

-

Storage: Store waste containers in a designated satellite accumulation area until collection by EHS personnel.[3]

-

Collection: Follow your institution's specific procedures for hazardous waste pickup. Do not pour any waste containing this compound down the drain.[3]

-

GHS Hazard Communication Workflow

The following diagram illustrates the logical workflow of GHS hazard communication, from hazard classification to the end-user's safe handling of the chemical.

Caption: A generalized workflow for GHS hazard communication.

References

Commercial Availability and Technical Profile of 2-chloro-N,2-diphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-chloro-N,2-diphenylacetamide (CAS No. 5110-77-0), a chemical intermediate of interest in synthetic and medicinal chemistry. This document also collates available technical data, including synthesis methodologies for related compounds and the biological activities of structurally similar molecules, to serve as a valuable resource for research and development.

Physicochemical Properties

This compound is a halogenated acetamide derivative with the molecular formula C₁₄H₁₂ClNO.[1] Key physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₁₂ClNO |

| Molecular Weight | 245.706 g/mol [1] |

| CAS Number | 5110-77-0 |

| Boiling Point | 434.7°C at 760 mmHg[2] |

| Flash Point | 216.7°C[2] |

| Density | 1.257 g/cm³[2] |

| LogP | 3.67820[2] |

Commercial Suppliers and Availability

This compound is available from a number of commercial suppliers, primarily for research and development purposes. The purity and available quantities vary by supplier. A summary of known suppliers is provided in the table below.

| Supplier | Purity | Available Quantities |

| Matrix Scientific | 97% | 1g, 5g[2] |

| American Custom Chemicals Corporation | 95% | 1g, 2.5g, 5g[2] |

| AK Scientific | Not Specified | 1g[2] |

Synthesis Protocols

A generalized workflow for the synthesis of such diphenylacetamide derivatives is illustrated below.

General Experimental Protocol for a Related Compound (2-chloro-N,N-diphenylacetamide):

-

Reaction Setup: Diphenylamine is dissolved in a suitable solvent, such as toluene.[5][6]

-

Addition of Reagent: Chloroacetyl chloride is added to the solution.[5][6]

-

Reaction Conditions: The mixture is refluxed for a period of time, typically around 4 hours.[3][6]

-

Work-up and Isolation: The reaction mixture is then poured into crushed ice to precipitate the product.[3] The resulting solid is filtered, washed with cold water, and dried.[5][6]

-

Purification: The crude product can be further purified by recrystallization from a solvent such as ethanol.[5][6]

Biological Activity of Related Compounds

There is a lack of specific biological activity data for this compound in the available literature. However, derivatives of the isomeric 2-chloro-N,N-diphenylacetamide have been investigated for various pharmacological properties. It is crucial to note that these activities are not directly attributable to this compound but may provide context for potential areas of investigation.

-

Analgesic and Anti-inflammatory Activity: Some derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and evaluated for their analgesic properties.[7] These studies suggest a potential interaction with cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation pathways.[4][7]

-

Antimicrobial Activity: Diphenylamine and its derivatives, which form the core structure of the compound of interest, have been explored for their antimicrobial and antifungal properties.[6][7]

-

Anticonvulsant Activity: Various N-phenylacetamide derivatives have been investigated for their potential as anticonvulsant agents.[7]

Due to the observed analgesic activity in related compounds and their potential interaction with COX enzymes, a hypothetical signaling pathway is presented below. This is a generalized representation and has not been experimentally validated for this compound.

Conclusion

This compound is a commercially available chemical intermediate with potential applications in further chemical synthesis and drug discovery. While direct experimental data on its synthesis and biological activity are limited, information on related compounds provides a foundational basis for future research. The provided supplier information, generalized synthesis protocols, and contextual biological activities of related molecules offer a starting point for scientists and researchers interested in this compound. Further experimental validation is necessary to fully characterize the properties and potential applications of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 5. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Crucial Role of Intermediates in the Synthesis of N-Phenyl-indolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-phenyl-indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its synthesis is a critical process, with the strategic management of reactive intermediates being paramount to achieving high yields and purity. This technical guide provides an in-depth analysis of the key intermediates involved in the principal synthetic routes to N-phenyl-indolin-2-one, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid in the development of robust and efficient synthetic strategies.

Key Synthetic Strategies and Their Intermediates

The construction of the N-phenyl-indolin-2-one scaffold primarily relies on the formation of the crucial C-N bond between the indolinone nitrogen and the phenyl ring, or through an intramolecular cyclization of a suitably substituted precursor. The most prevalent and effective methods include the Buchwald-Hartwig amination, the Ullmann condensation, and palladium-catalyzed intramolecular cyclization. Each of these pathways proceeds through distinct intermediates that dictate the reaction's efficiency and outcome.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds. In the context of N-phenyl-indolin-2-one synthesis, this reaction typically involves the coupling of an indolin-2-one with a phenyl halide (or triflate) in the presence of a palladium catalyst and a suitable ligand.

Reaction Scheme:

Figure 1: General scheme for Buchwald-Hartwig synthesis of N-phenyl-indolin-2-one.

The Catalytic Cycle and Key Intermediates:

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving several key palladium-based intermediates. Understanding the role of each intermediate is crucial for optimizing reaction conditions.

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination for N-phenyl-indolin-2-one synthesis.

-

Pd(0)Ln: The active catalytic species, typically generated in situ from a palladium(II) precatalyst. The choice of ligand (L) is critical and influences the catalyst's stability and reactivity.

-

Aryl-Palladium(II) Complex: Formed via oxidative addition of the phenyl halide to the Pd(0) complex. This is often the rate-determining step.

-

Amido Complex: Generated after coordination of the indolin-2-one and subsequent deprotonation by a base. The basicity of the reaction medium plays a crucial role at this stage.

-

Reductive Elimination: The final step where the C-N bond is formed, yielding the N-phenyl-indolin-2-one product and regenerating the Pd(0) catalyst.

Experimental Protocol: A representative procedure for the Buchwald-Hartwig amination is as follows:

To a solution of indolin-2-one (1.0 mmol) and bromobenzene (1.2 mmol) in toluene (5 mL) is added sodium tert-butoxide (1.4 mmol). The mixture is degassed with argon for 15 minutes. Then, Pd₂(dba)₃ (0.02 mmol) and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol) are added. The reaction mixture is heated at 100 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Indolin-2-one | Bromobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 85-95 | General Protocol |

Table 1: Quantitative data for the Buchwald-Hartwig synthesis of N-phenyl-indolin-2-one.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst. While often requiring harsher conditions than the Buchwald-Hartwig reaction, it remains a valuable tool, particularly for large-scale syntheses.

Reaction Scheme:

Figure 3: General scheme for the Ullmann condensation synthesis of N-phenyl-indolin-2-one.

The Catalytic Cycle and Key Intermediates:

The mechanism of the Ullmann condensation is more complex and less universally agreed upon than the Buchwald-Hartwig reaction. However, it is generally accepted to involve copper(I) and potentially copper(III) intermediates.

Figure 4: Proposed catalytic cycle for the Ullmann condensation.[1]

-

Cu(I)-Indolin-2-onate: This intermediate is formed by the reaction of the copper(I) salt with the deprotonated indolin-2-one.

-

Copper(III) Intermediate: An oxidative addition of the phenyl halide to the copper(I) amide species is proposed to form a transient copper(III) intermediate.

-

Reductive Elimination: The final C-N bond-forming step releases the N-phenyl-indolin-2-one product and regenerates the active copper(I) catalyst.

Experimental Protocol: A typical procedure for the Ullmann condensation is as follows:

A mixture of indolin-2-one (1.0 mmol), iodobenzene (1.1 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol) in dimethylformamide (DMF) (5 mL) is heated at 120-140 °C for 24-48 hours under an inert atmosphere. After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Indolin-2-one | Iodobenzene | CuI | K₂CO₃ | DMF | 130 | 36 | 60-75 | General Protocol |

Table 2: Quantitative data for the Ullmann condensation synthesis of N-phenyl-indolin-2-one.

Palladium-Catalyzed Intramolecular Cyclization

An alternative and elegant approach to the N-phenyl-indolin-2-one scaffold is through the intramolecular cyclization of a pre-functionalized precursor, such as an N-phenyl-2-haloacetamide. This method leverages palladium catalysis to facilitate the formation of the five-membered ring.

Reaction Scheme:

Figure 5: General scheme for intramolecular cyclization to N-phenyl-indolin-2-one.

The Catalytic Cycle and Key Intermediates:

The mechanism of this intramolecular cyclization shares similarities with other palladium-catalyzed cross-coupling reactions, proceeding through oxidative addition and reductive elimination steps.

Figure 6: Catalytic cycle for the intramolecular cyclization to form N-phenyl-indolin-2-one.

-

Palladacycle Intermediate: The key intermediate is a palladacycle formed after the oxidative addition of the palladium catalyst to the C-X bond of the N-phenyl-2-haloacetamide. The formation of this cyclic intermediate is the crucial ring-forming step.

-

Reductive Elimination: The final step involves the reductive elimination from the palladacycle to form the stable five-membered ring of the indolin-2-one and regenerate the active Pd(0) catalyst.

Experimental Protocol: A general procedure for the palladium-catalyzed intramolecular cyclization is as follows:

To a solution of N-phenyl-2-chloroacetamide (1.0 mmol) in a suitable solvent such as DMF or toluene (5 mL) is added a base, for instance, potassium carbonate (2.0 mmol). The mixture is degassed, and a palladium catalyst, for example, Pd(OAc)₂ (0.05 mmol), and a ligand, such as PPh₃ (0.1 mmol), are added. The reaction is heated to 100-120 °C for 12-24 hours. After completion, the reaction is worked up as described in the previous methods, and the product is purified by chromatography.

| Starting Material | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-Phenyl-2-chloroacetamide | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 110 | 16 | 70-85 | General Protocol |

Table 3: Quantitative data for the intramolecular cyclization synthesis of N-phenyl-indolin-2-one.

Conclusion

The synthesis of N-phenyl-indolin-2-one is a well-developed field with several robust and high-yielding methodologies. The choice of synthetic route often depends on the desired scale, substrate availability, and tolerance to specific reaction conditions. A thorough understanding of the roles of the key intermediates in the Buchwald-Hartwig amination, Ullmann condensation, and palladium-catalyzed intramolecular cyclization is essential for researchers to troubleshoot, optimize, and adapt these powerful reactions for the synthesis of novel and medicinally important N-phenyl-indolin-2-one derivatives. The data and protocols presented in this guide serve as a valuable resource for the rational design and execution of these synthetic transformations.

References

Methodological & Application

Synthesis Protocol for 2-chloro-N,2-diphenylacetamide: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 2-chloro-N,2-diphenylacetamide, an important intermediate in the preparation of various biologically active compounds. The presented methodology is based on established and peer-reviewed procedures.

Overview

This compound serves as a key building block for the synthesis of novel therapeutic agents. Derivatives of this compound have been investigated for a range of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial effects.[1][2][3][4] The protocol described herein involves the chloroacetylation of diphenylamine.[4][5]

Chemical Reaction

The synthesis proceeds via the reaction of diphenylamine with chloroacetyl chloride in a suitable solvent, typically toluene.

Reaction Scheme:

Diphenylamine + Chloroacetyl Chloride → this compound + HCl

Experimental Protocol

This protocol is adapted from a peer-reviewed method.[5]

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |

| Diphenylamine | 169.22 | 1.69 g | 0.01 |

| Chloroacetyl chloride | 112.94 | 1.13 g | 0.01 |

| Toluene | - | 50 mL | - |

| Water | - | 150 mL | - |

| Ethanol | - | As needed | - |

3.2. Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker (250 mL)

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass rod

-

Melting point apparatus

3.3. Procedure

-

To a 100 mL round-bottom flask, add diphenylamine (1.69 g, 0.01 mol) and toluene (50 mL).

-

Stir the mixture at room temperature until the diphenylamine is completely dissolved.

-

Slowly add chloroacetyl chloride (1.13 g, 0.01 mol) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours with continuous stirring.[5] An alternative protocol suggests a reflux time of 4 hours.[4]

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Pour the reaction mixture into a 250 mL beaker containing 150 mL of water to precipitate the product.[5] An alternative is to pour the mixture into crushed ice.[4]

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid product thoroughly with water.

-

Dry the product completely.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[5]

-

Characterize the final product by determining its melting point and using spectroscopic methods (e.g., IR, NMR, Mass Spectrometry).

Data Presentation

Table 1: Physicochemical and Yield Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₂ClNO | [6][7] |

| Molecular Weight | 245.70 g/mol | [6][7] |

| Yield | 97% | [5] |

| Melting Point | 413 K (140 °C) | [5] |

| Appearance | Crystalline solid | [5] |

Visualization

5.1. Synthesis Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

5.2. Hypothetical Signaling Pathway

While the specific mechanism of action for this compound is not extensively documented, some of its derivatives have been suggested to exhibit analgesic and anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1][3] The following diagram illustrates a generalized and hypothetical signaling pathway for such COX inhibition.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.

-

Toluene is flammable and toxic; avoid inhalation and contact with skin.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a reliable and high-yielding method for the synthesis of this compound. The resulting compound can be used as a versatile intermediate for the development of new chemical entities with potential therapeutic applications. Further research into the biological activities and mechanisms of action of its derivatives is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. ijpsr.info [ijpsr.info]

- 3. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C14H12ClNO | CID 3582841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-chloro-N,N-diphenyl-Acetamide | C14H12ClNO | CID 224481 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Applications of N-(Chloroacetyl)diphenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of diphenylamine with chloroacetyl chloride is a fundamental N-acylation reaction in organic synthesis. This process yields N-(chloroacetyl)diphenylamine, also known as 2-chloro-N,N-diphenylacetamide. This compound is a valuable intermediate, primarily utilized in the pharmaceutical industry for the synthesis of a variety of biologically active molecules. The presence of the reactive α-chloro group makes it a versatile building block for further molecular elaboration through nucleophilic substitution reactions. These subsequent modifications have led to the development of compounds with antimicrobial, analgesic, and anti-inflammatory properties, including the well-known non-steroidal anti-inflammatory drug (NSAID), Diclofenac.[1][2][3][4]

Reaction Mechanism and Workflow

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of diphenylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide product, N-(chloroacetyl)diphenylamine.

Caption: Reaction mechanism for the N-acylation of diphenylamine.

The general experimental workflow involves the reaction of the starting materials, followed by workup and purification of the resulting N-(chloroacetyl)diphenylamine. This intermediate can then be used in subsequent reactions to synthesize more complex molecules with therapeutic potential.

Caption: General experimental workflow for synthesis and application.

Data Presentation

The following table summarizes various reported conditions for the synthesis of N-(chloroacetyl)diphenylamine and its derivatives, providing a comparative overview of different methodologies.

| Reactants | Solvent | Base/Catalyst | Reaction Conditions | Yield (%) | Reference |

| Diphenylamine, Chloroacetyl chloride | Toluene | None | Reflux, 4 hours | N/A | [5] |

| Substituted Diphenylamine, Chloroacetyl chloride | Chloroacetyl chloride or Organic Solvent | None | 105°C, 2.5 hours | N/A | [1] |

| Aryl amines, Chloroacetyl chloride | THF | DBU | Room temperature, 3-6 hours | 75-95 | [6] |

| 2,6-Dichlorodiphenylamine, Chloroacetyl chloride | Toluene | None | 108±2°C, 2 hours, then add isopropanol and boil for 1 hour | N/A | [7] |

| Aniline, Chloroacetyl chloride | Toluene | None | 88-90°C, 5 hours | N/A | [8] |

| Amines, Chloroacetyl chloride | Acetone | Triethylamine (Et3N) | Room temperature, overnight | N/A | [9] |

| Diphenylamine, Chloroacetyl chloride | Chloroform | Potassium carbonate | Reflux | N/A | [3] |

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N,N-diphenylacetamide in Toluene [4][5]

Materials:

-

Diphenylamine (0.04 M)

-